molecular formula C16H12N4O2 B11038468 7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11038468
M. Wt: 292.29 g/mol
InChI Key: HEOYTIYJHTWXOC-UHFFFAOYSA-N
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Description

7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions

7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to its diverse biological activities, including anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its broad spectrum of biological activities and potential therapeutic applications. Its unique structural features allow for diverse chemical modifications, enhancing its utility in various fields .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

7-naphthalen-1-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H12N4O2/c21-15(22)13-8-14(20-16(19-13)17-9-18-20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,14H,(H,21,22)(H,17,18,19)

InChI Key

HEOYTIYJHTWXOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C=C(NC4=NC=NN34)C(=O)O

Origin of Product

United States

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